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Introduction
Ganodermanontriol is a lanostanoid triterpene isolated from the medicinal mushroom

Ganoderma lucidum. As a member of the diverse family of Ganoderma triterpenoids, it has

garnered significant interest for its potential pharmacological activities. The precise structural

elucidation of Ganodermanontriol is fundamental for understanding its bioactivity and for

quality control in the development of related therapeutic agents. This technical guide provides a

comprehensive overview of the spectroscopic data of Ganodermanontriol, including Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy,

presented with detailed experimental protocols and data analysis.

Chemical Structure
Ganodermanontriol (C₃₀H₄₈O₄) has a molecular weight of 472.71 g/mol .[1] Its structure is

characterized by a lanostane skeleton with hydroxyl groups and a ketone functionality, which

are key features for its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

For Ganodermanontriol, both ¹H and ¹³C NMR are essential for assigning the proton and

carbon skeletons, respectively.
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¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Ganodermanontriol, referenced from studies on lanostane triterpenes isolated from

Ganoderma species.[2]

Table 1: ¹H NMR Spectroscopic Data of Ganodermanontriol (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

7 5.48 d 4.5

11 5.25 d 6.0

24 3.41 dd 8.0, 2.5

26a 3.65 dd 11.0, 4.0

26b 3.45 dd 11.0, 6.5

18-CH₃ 0.68 s

19-CH₃ 1.18 s

21-CH₃ 0.93 d 6.5

27-CH₃ 1.15 s

28-CH₃ 1.08 s

29-CH₃ 1.12 s

30-CH₃ 0.98 s

Table 2: ¹³C NMR Spectroscopic Data of Ganodermanontriol (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 35.8

2 34.4

3 218.4

4 49.8

5 51.2

6 21.5

7 117.2

8 145.8

9 141.2

10 37.1

11 116.5

12 37.9

13 44.3

14 49.9

15 32.7

16 28.1

17 50.8

18 16.4

19 19.1

20 36.4

21 18.7

22 34.9

23 27.5
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24 75.3

25 76.1

26 69.8

27 27.2

28 24.5

29 22.1

30 28.3

Experimental Protocol for NMR Analysis
Sample Preparation:

Extraction and Purification: Triterpenoids, including Ganodermanontriol, are typically

extracted from dried and powdered Ganoderma lucidum fruiting bodies using a solvent such

as ethanol. The crude extract is then subjected to chromatographic techniques (e.g., silica

gel column chromatography followed by HPLC) to isolate pure Ganodermanontriol.

NMR Sample Preparation: Dissolve 5-10 mg of purified Ganodermanontriol in
approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer

the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire

the spectra.

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range for triterpenoids (typically 0-10 ppm), and a relaxation

delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance

of ¹³C, a larger number of scans and a longer acquisition time are required.
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2D NMR: To aid in the complete and unambiguous assignment of the structure, a suite of 2D

NMR experiments should be performed, including:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is crucial for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Sample Preparation Data Acquisition Data Analysis

Extraction Purification Dissolution 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) Signal Assignment Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for NMR analysis of Ganodermanontriol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information based on its fragmentation patterns.

Mass Spectrometric Data
The molecular formula of Ganodermanontriol is C₃₀H₄₈O₄, corresponding to a monoisotopic

mass of 472.35526 Da.[1] The fragmentation of lanostanoid triterpenes is complex and

depends on the ionization technique used. Electrospray ionization (ESI) is a soft ionization

method commonly used for these compounds.

Table 3: Predicted ESI-MS Fragmentation Data for Ganodermanontriol
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m/z (ion) Formula Description

473.3625 [M+H]⁺ C₃₀H₄₉O₄⁺ Protonated molecule

455.3520 [M+H-H₂O]⁺ C₃₀H₄₇O₃⁺ Loss of a water molecule

437.3414 [M+H-2H₂O]⁺ C₃₀H₄₅O₂⁺ Loss of two water molecules

419.3309 [M+H-3H₂O]⁺ C₃₀H₄₃O⁺ Loss of three water molecules

Experimental Protocol for MS Analysis
Sample Preparation:

The purified sample of Ganodermanontriol obtained from chromatographic separation is

dissolved in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is ideal.

Ionization Mode: Positive ion mode is typically used for the analysis of triterpenoid alcohols.

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the

molecular ion ([M+H]⁺).

Tandem MS (MS/MS): Perform tandem mass spectrometry experiments by selecting the

molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

This will generate fragment ions that provide structural information. The fragmentation

pattern can help to characterize the side chain and the steroidal nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Infrared Spectroscopic Data
The IR spectrum of Ganodermanontriol is expected to show characteristic absorption bands

corresponding to its hydroxyl, ketone, and alkane functionalities.

Table 4: Characteristic IR Absorption Bands for Ganodermanontriol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad
O-H stretching (from hydroxyl

groups)

2960-2850 Strong
C-H stretching (from alkyl

groups)

~1710 Strong
C=O stretching (from the

ketone group)

~1460 and ~1375 Medium
C-H bending (from alkyl

groups)

~1050 Medium
C-O stretching (from hydroxyl

groups)

Experimental Protocol for IR Analysis
Sample Preparation:

KBr Pellet: Mix a small amount of the purified solid sample of Ganodermanontriol with dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis for Structural
Elucidation
The structural elucidation of Ganodermanontriol is achieved through the combined

interpretation of data from NMR, MS, and IR spectroscopy.

Mass Spectrometry (MS)

Ganodermanontriol Structure

Molecular Formula
& Weight

Infrared (IR) Spectroscopy

Functional Groups
(OH, C=O)

NMR Spectroscopy (1H, 13C, 2D)

Carbon Skeleton
& Connectivity

Click to download full resolution via product page

Caption: Integrated approach for structural elucidation.

Conclusion
This technical guide has summarized the key spectroscopic data (NMR, MS, and IR) for

Ganodermanontriol and provided detailed experimental protocols for their acquisition. The

combination of these techniques provides a robust framework for the unambiguous

identification and structural characterization of this important natural product, which is essential

for ongoing research and development in the fields of medicinal chemistry and pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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